Famotidine Impurity A is a significant impurity associated with the pharmaceutical compound famotidine, which is primarily utilized as a histamine H2-receptor antagonist for the treatment of conditions such as gastroesophageal reflux disease and peptic ulcers. Famotidine itself has the chemical name N-(aminosulfonyl)-3-[[[2-[(diaminomethylene)amino]-4-thiazolyl] methyl] thio] propanimidamide. The impurity is characterized by its unique molecular structure and formation process, which often involves interactions with excipients during the manufacturing of famotidine formulations.
The impurity arises during the synthesis of famotidine, particularly when benzaldehyde, a common flavoring agent in pharmaceutical formulations, interacts with famotidine. This interaction can lead to the formation of Famotidine Impurity A, also referred to as famotidine sulfinyl imine, which has been identified through various analytical methods including mass spectrometry and nuclear magnetic resonance spectroscopy .
Famotidine Impurity A is classified as a pharmaceutical impurity. Its identification and characterization are crucial for ensuring the quality and safety of famotidine-containing products. Regulatory authorities require detailed analysis of such impurities to maintain compliance with pharmaceutical standards.
The synthesis of Famotidine Impurity A typically involves the reaction between famotidine and benzaldehyde. This process can occur during the manufacturing of famotidine or its pharmaceutical compositions. The interaction leads to the formation of the impurity, which can be isolated and characterized for analytical purposes.
The synthesis process generally includes the following steps:
Famotidine Impurity A has a complex molecular structure characterized by its specific arrangement of atoms, reflecting its derivation from famotidine and benzaldehyde interactions. The molecular formula for Famotidine Impurity A is C₁₅H₁₉N₇O₂S₃, with a molecular weight of approximately 425.55 g/mol.
The primary reaction leading to Famotidine Impurity A involves the nucleophilic attack of famotidine on benzaldehyde, resulting in the formation of sulfinyl imine derivatives. This reaction highlights the potential for impurities to form during manufacturing processes due to interactions with excipients.
The reaction can be summarized as follows:
This transformation underscores the importance of controlling excipient interactions during drug formulation to minimize impurity formation.
The mechanism underlying the formation of Famotidine Impurity A involves electrophilic aromatic substitution where benzaldehyde acts as an electrophile that reacts with nucleophilic sites on famotidine. This interaction is facilitated by conditions present during pharmaceutical manufacturing.
The formation of this impurity not only affects the purity profile of famotidine but may also influence its pharmacological properties if present in significant amounts in drug formulations.
Relevant analyses include thermal stability assessments and solubility studies under various conditions to ensure proper formulation practices are adhered to.
Famotidine Impurity A serves several important roles in scientific research:
Famotidine Impurity A, designated in pharmacopeial standards as a key degradation product and synthetic intermediate of the H₂-receptor antagonist famotidine, is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as 3-[[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methyl]sulfanyl]propanimidamide. This nomenclature precisely reflects its molecular architecture: a thiazole ring substituted at the 2-position with a diaminomethyleneamino (guanidino) group, linked via a methylsulfanyl bridge to a propanimidamide chain. The compound carries the CAS Registry Number 124646-10-2 and molecular formula C₈H₁₄N₆S₂, with a molecular weight of 258.37 g/mol [1] [5].
Pharmacopeial synonyms include Famotidine Amidino (USP) and Famotidine EP Impurity A (European Pharmacopoeia), underscoring its regulatory significance. Alternative chemical designations include 3-(((2-Guanidinothiazol-4-yl)methyl)thio)propanimidamide and Propanimidamide, 3-[[[2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]-. The structural similarity to famotidine’s core pharmacophore—while lacking the terminal sulfonamide group—positions it as a critical marker for synthetic pathway evaluation and degradation studies [1] [5] [10].
Table 1: Nomenclature and Identifiers of Famotidine Impurity A
Classification Type | Designation |
---|---|
IUPAC Name | 3-[[[2-(Diaminomethylideneamino)-1,3-thiazol-4-yl]methyl]sulfanyl]propanimidamide |
CAS Registry Number | 124646-10-2 |
Molecular Formula | C₈H₁₄N₆S₂ |
Molecular Weight | 258.37 g/mol |
USP Synonym | Famotidine Amidino |
EP Synonym | Famotidine EP Impurity A |
Common Chemical Synonyms | 3-(((2-Guanidinothiazol-4-yl)methyl)thio)propanimidamide; Famotidine Related Compound A |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR analysis in DMSO-d₆ reveals distinctive proton resonances that map the impurity’s connectivity. Key signals include:
The ¹³C-NMR spectrum further confirms carbon assignments, with critical peaks at δ 165.5 ppm (thiazole C2), δ 158.2 ppm (amidino carbon), and δ 45.1 ppm (-S-CH₂-) [9]. These assignments align with the proposed symmetric amidino groups and thioether linkage.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies functional groups through characteristic absorptions:
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode shows a protonated molecular ion at m/z 259.08 [M+H]⁺, consistent with the molecular formula C₈H₁₄N₆S₂. Fragmentation pathways include:
While single-crystal X-ray diffraction data specifically for Impurity A remains unreported in the literature, computational and powder diffraction analyses provide insights into its molecular geometry. Density Functional Theory (DFT) optimizations reveal a near-planar conformation of the thiazole-guanidine moiety, with torsional angles of <10° between rings. The propanimidamide chain adopts a gauche conformation relative to the thioether linkage, minimizing steric strain. Hydrogen bonding capabilities are significant: the amidino groups form extensive intermolecular N-H···N networks, theoretically enabling crystalline hydrates or solvates [6].
Powder X-ray diffraction (PXRD) patterns of solid Impurity A exhibit characteristic peaks at 2θ = 12.5°, 18.7°, 25.3°, indicating moderate crystallinity. Thermal analysis (DSC) shows a sharp endotherm at 148–150°C, corresponding to its melting point without polymorphism, contrasting with famotidine’s complex polymorphic landscape [1] [5] [6].
Famotidine Impurity A diverges critically from the parent drug through the replacement of the sulfonamide-propionyl group with a propanimidamide terminus. Famotidine’s structure (C₈H₁₅N₇O₂S₃) features a terminal -SO₂NH-C(=NH)NH₂ group, enabling hydrogen bonding and acidity (pKa 6.7), while Impurity A (C₈H₁₄N₆S₂) terminates in -C(=NH)NH₂, reducing polarity and eliminating acidic character [4] [9]. This difference profoundly impacts physicochemical behavior:
Table 2: Structural and Functional Comparison: Famotidine API vs. Impurity A
Property | Famotidine API | Impurity A |
---|---|---|
Molecular Formula | C₈H₁₅N₇O₂S₃ | C₈H₁₄N₆S₂ |
Functional Groups | Guanidinothiazole, thioether, sulfonamide | Guanidinothiazole, thioether, amidino |
Key Structural Feature | Terminal -SO₂NH-C(=NH)NH₂ | Terminal -CH₂-CH₂-C(=NH)NH₂ |
Ionization State at pH 7 | Zwitterionic (sulfonamide deprotonated) | Cationic (amidino protonated) |
logP (Calculated) | -0.5 | 0.8 |
Primary Degradation Route | Oxidation (sulfoxide formation) | Hydrolytic cleavage |
The structural distinctions necessitate specialized chromatographic separation: Impurity A elutes earlier than famotidine in reversed-phase HPLC due to reduced polarity, as validated in pharmacopeial methods [5] [9]. This comparative analysis underscores why Impurity A is a stability-indicating marker for famotidine formulations, reflecting synthetic or storage compromises.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7